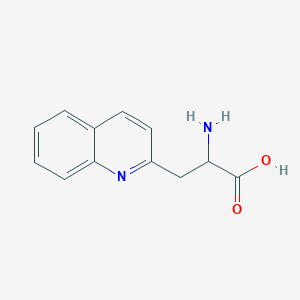

3-(2-Quinolyl)-DL-alanine

Description

Overview of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry

Non-canonical amino acids (ncAAs), also known as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.govthedailyscientist.org While some ncAAs exist naturally in organisms like plants and bacteria, many are chemically synthesized. thedailyscientist.org Their structural diversity extends beyond the 20 canonical amino acids, offering unique side chains, stereochemistry, and backbone modifications. nih.gov

In the fields of chemical biology and medicinal chemistry, ncAAs are powerful tools for engineering proteins, peptides, and other biomolecules with novel properties and functions. nih.govcaltech.edu By incorporating ncAAs into a protein's structure, researchers can precisely alter its function, stability, and therapeutic potential. nih.gov This "protein medicinal chemistry" approach allows for the creation of more 'druglike' proteins and precisely defined therapeutic conjugates. nih.gov The site-specific incorporation of ncAAs is often achieved through techniques like genetic code expansion, which utilizes engineered tRNA and aminoacyl-tRNA synthetase pairs that work independently of the cell's natural machinery. thedailyscientist.org This methodology has been instrumental in studying protein functions within living cells, identifying new drug targets, and developing more effective therapeutic strategies. thedailyscientist.orgacs.org The inclusion of ncAAs can lead to peptides with enhanced biological stability and higher activity compared to their natural counterparts. nih.gov

Significance of the Quinoline (B57606) Moiety in Bioactive Compounds

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities. tandfonline.comrsc.orgorientjchem.org This moiety is a core component of many naturally occurring and synthetic compounds with significant therapeutic value. rsc.org For instance, the quinoline framework is found in well-known natural alkaloids like quinine, an antimalarial drug isolated from Cinchona trees. rsc.org

The versatility of the quinoline ring allows for the development of derivatives with diverse pharmacological effects. orientjchem.org These include anticancer, antimicrobial, anti-inflammatory, antioxidant, antimalarial, and antiviral properties. tandfonline.comrsc.orgorientjchem.org The biological efficacy of quinoline-based compounds can be finely tuned by adding various substituents at different positions on the ring structure. rsc.org For example, structure-activity relationship (SAR) studies have shown that the placement of electron-donating or electron-withdrawing groups can significantly enhance or diminish a compound's activity against specific targets. rsc.org The ability of the quinoline nucleus to be synthesized and modified in numerous ways has made it a popular and essential pharmacophore for the rational design of new therapeutic agents. rsc.orgmdpi.com

Historical Development and Initial Research Trajectories of 3-(2-Quinolyl)-DL-alanine

This compound is a synthetic non-canonical amino acid that merges an alanine (B10760859) structure with a quinoline moiety at the β-carbon. Its IUPAC name is 2-amino-3-quinolin-2-ylpropanoic acid. nih.gov The development of such hybrid molecules is a direct result of the drive to create novel building blocks for drug discovery and biochemical research. chemimpex.com

Initial research interest in this compound and its stereoisomers, such as 3-(2'-Quinolyl)-L-alanine, has been centered on its potential as a precursor in the synthesis of more complex bioactive molecules. chemimpex.com The presence of both an amino acid backbone and the pharmacologically active quinoline ring makes it a versatile tool. chemimpex.com Research trajectories have explored its utility in neuropharmacology and cancer research, where the quinoline scaffold is known to be effective. chemimpex.com Scientists have utilized this compound to synthesize novel drugs, leveraging the quinoline portion's ability to interact with biological targets like enzymes or receptors. chemimpex.com The compound's structure allows for modifications that can enhance biological activity or selectivity, making it a valuable starting point for innovative drug discovery programs. chemimpex.com Early studies likely focused on methods of synthesis, such as the condensation of 2-(chloromethyl)quinoline (B1294453) with a protected glycine (B1666218) equivalent, a common strategy for preparing novel amino acids. chemsrc.com The compound's stability and compatibility with various synthetic pathways have solidified its role as a key intermediate in the exploration of new therapeutic avenues. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-3-quinolin-2-ylpropanoic acid | nih.gov |

| Molecular Formula | C₁₂H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 216.24 g/mol | nih.gov |

| CAS Number | 123761-12-6 | nih.gov |

| Boiling Point | 404.7±35.0 °C | chemsrc.com |

| Density | 1.312g/cm³ | chemsrc.com |

Table 2: Reported Biological Activities of the Quinoline Moiety

| Biological Activity | Reference |

|---|---|

| Anticancer | rsc.orgorientjchem.org |

| Antimicrobial | tandfonline.comrsc.org |

| Anti-inflammatory | tandfonline.comrsc.org |

| Antimalarial | tandfonline.comrsc.org |

| Antioxidant | rsc.orgorientjchem.org |

| Antiviral | orientjchem.org |

| Anti-tubercular | tandfonline.comrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSSRGSNAKKNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 3 2 Quinolyl Dl Alanine

Established and Novel Synthetic Routes to 3-(2-Quinolyl)-DL-alanine

The creation of this compound and its enantiopure forms, L- and D-alanine, involves intricate chemical processes. These methods are designed to construct the quinoline-alanine framework efficiently and, when required, with high stereochemical control.

Condensation Reactions and Precursor Chemistry

A primary strategy for synthesizing the racemic form, this compound, involves condensation reactions. A common approach is the acetamidomalonate synthesis. This method typically starts with the condensation of a quinoline-containing electrophile, such as 2-(chloromethyl)quinoline (B1294453), with diethyl acetamidomalonate. The resulting intermediate undergoes hydrolysis and decarboxylation to yield the desired amino acid. sjofsciences.com

Another established route involves the condensation of 2-chloro-3-chloromethylquinoline with diethyl acetamidomalonate, which yields diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)-propanedioate. This intermediate is then dehalogenated and converted to the final amino acid. sjofsciences.com The choice of solvent and base is critical in these condensation reactions to optimize yield and minimize side products. For instance, using sodium hydride in DMF has been shown to be effective. sjofsciences.com

Precursor synthesis is also a key aspect. For example, 2-(chloromethyl)quinoline can be prepared from quinaldine. chemsrc.com The operational simplicity and availability of starting materials make condensation reactions a practical choice for producing the racemic mixture of 3-(2-Quinolyl)-alanine. researchgate.net

Table 1: Key Precursors for this compound Synthesis

| Precursor Compound | Role in Synthesis |

|---|---|

| 2-(Chloromethyl)quinoline | Electrophilic partner in condensation reactions. chemsrc.com |

| Diethyl acetamidomalonate | Nucleophilic partner providing the amino acid backbone. sjofsciences.com |

| 2-Chloro-3-chloromethylquinoline | An alternative electrophile for condensation. sjofsciences.com |

| Quinaldine | Starting material for the synthesis of 2-(chloromethyl)quinoline. chemsrc.com |

Enantioselective Synthesis of 3-(2-Quinolyl)-L-alanine and 3-(2-Quinolyl)-D-alanine

The production of the individual L- and D-enantiomers of 3-(2-quinolyl)alanine requires more sophisticated enantioselective synthetic methods. One common strategy is the enzymatic resolution of a racemic mixture. For instance, the DL-arylamino acid ethyl ester derivatives can be synthesized and then enzymatically resolved to separate the N-acetyl-L-amino acid from the D-amino acid derivative. nih.gov

Asymmetric synthesis is another powerful approach. This can involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. For example, transition-metal-assisted asymmetric synthesis has been successfully employed for producing optically pure pyridylalanines, a related class of compounds, which suggests its applicability to quinolylalanines. acs.org Highly enantioselective routes to α-alkenyl α-amino acid derivatives have been developed using N–H insertion reactions of vinyldiazoacetates and tert-butyl carbamate, cooperatively catalyzed by achiral dirhodium(ii) carboxylates and chiral spiro phosphoric acids. nih.govrsc.org Such advanced catalytic systems offer the potential for high yields and excellent enantioselectivity. nih.govrsc.org

The development of enantioselective methods is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers. chemimpex.comchemimpex.com

Amino Acid Protecting Group Strategies in this compound Synthesis

In peptide synthesis and other chemical modifications, the amino and carboxyl groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. The choice of protecting group is critical for the success of the synthesis.

Utilization of tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. chemimpex.comchemimpex.com Boc-protected this compound is a key intermediate in the synthesis of peptides and other complex molecules. chemimpex.comchemimpex.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base. nih.gov

The stability of the Boc group under various reaction conditions, coupled with its straightforward removal under acidic conditions, makes it a versatile choice for multi-step syntheses. chemimpex.com This protecting group is instrumental in building peptide chains, allowing for the sequential addition of amino acids. chemimpex.com

Application of Fluorenylmethyloxycarbonyl (Fmoc) Protection

The fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group is known for its base-lability, meaning it can be removed under mild basic conditions, which are orthogonal to the acid-labile protecting groups often used for amino acid side chains. chemimpex.com

Fmoc-3-(2-quinolyl)-DL-alanine is a valuable building block for incorporating this unnatural amino acid into peptides. wuxiapptec.comsigmaaldrich.com Its use allows for the selective deprotection and coupling of amino acids in a controlled manner, which is essential for the synthesis of complex peptides with specific sequences and functionalities. chemimpex.comchemimpex.com

Table 2: Comparison of Boc and Fmoc Protecting Groups

| Protecting Group | Chemical Name | Introduction Reagent | Cleavage Condition | Key Advantage |

|---|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) | Stable under a wide range of conditions. chemimpex.com |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu or Fmoc-Cl | Basic (e.g., piperidine) | Orthogonal to acid-labile side-chain protecting groups. chemimpex.com |

Chemical Derivatization and Analogue Development of this compound

The chemical derivatization of this compound is a key strategy for exploring its structure-activity relationships and developing analogues with enhanced biological properties. The quinoline (B57606) ring and the amino acid backbone provide multiple sites for modification.

Derivatization can involve modifications to the quinoline ring, such as substitution reactions to introduce various functional groups. smolecule.com These modifications can influence the compound's electronic properties, steric bulk, and hydrogen-bonding capabilities, which in turn can affect its interaction with biological targets. chemimpex.com

Furthermore, the amino acid portion can be incorporated into larger molecules, such as peptides or peptidomimetics. chemimpex.comchemimpex.com The synthesis of such analogues allows for the systematic exploration of how the quinoline moiety influences the conformation and biological activity of the resulting peptide. For example, analogues of the peptide antibiotic Compstatin containing noncanonical amino acids, including quinolyl-alanines, have been synthesized to investigate their activity. acs.org The development of such analogues is a vibrant area of research aimed at creating new therapeutic agents with improved efficacy and selectivity. chemimpex.comchemimpex.com

An exploration of the synthetic and modification strategies for this compound reveals its versatility as a scaffold in medicinal chemistry and chemical biology. The unique structure, combining an amino acid backbone with a quinoline heterocycle, allows for a wide range of chemical alterations to fine-tune its biological activity and to develop novel molecular tools. These modifications can be systematically categorized into three main areas: alterations of the quinoline ring, functionalization of the amino acid termini, and the synthesis of advanced conjugates and probes.

1 Modification of the Quinoline Ring System for Structure-Activity Exploration

The quinoline moiety of this compound is a primary target for chemical modification aimed at exploring structure-activity relationships (SAR). The quinoline ring system is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. researchgate.netorientjchem.org By introducing different functional groups at various positions on the two fused rings, researchers can modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. researchgate.netchemimpex.com

Research on various quinoline-based compounds has demonstrated that specific substitutions are crucial for biological activity. For instance, studies on quinoline derivatives for cancer therapy have shown that the substitution pattern significantly influences their efficacy. orientjchem.orgnih.gov The introduction of halogen atoms, such as chloro or fluoro groups, or methoxy (B1213986) groups at specific positions can enhance activity against certain targets. orientjchem.orgmdpi.com For example, in a series of antileishmanial quinolines, the introduction of a chlorine atom at the C-6 position resulted in a highly active derivative, whereas fluoro or methoxy groups at the same position led to a decrease in activity. mdpi.com Similarly, for compounds designed to reverse multidrug resistance in cancer, the quinoline nitrogen atom plays a major structural role. nih.gov In other contexts, such as for α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be critical for activity. researchgate.net

These findings from the broader class of quinoline derivatives are directly applicable to the strategic modification of this compound, which serves as a versatile building block for creating libraries of compounds with diverse biological effects, including potential anti-cancer and anti-inflammatory agents. chemimpex.com

Table 1: Examples of Quinoline Ring Modifications and Their Impact on Biological Activity in Related Scaffolds

| Modification Site | Substituent | Resulting Biological Effect | Reference |

|---|---|---|---|

| Position 6 | Chloro (-Cl) | High antileishmanial activity | mdpi.com |

| Position 6 | Fluoro (-F) | Decreased antileishmanial activity | mdpi.com |

| Position 6 | Methoxy (-OCH₃) | Decreased antileishmanial activity | mdpi.com |

| Position 7 | Methoxy (-OCH₃) | Improved antitumor activity | orientjchem.org |

| Position 3 | Carboxylic Acid (-COOH) | Crucial for inhibitory activity against IGF receptors | orientjchem.org |

2 N-Terminal and Carboxyl-Terminal Functionalization

The alanine (B10760859) portion of the molecule provides two key functional handles for modification: the N-terminal amino group and the C-terminal carboxylic acid. Functionalization at these sites is essential for peptide synthesis, conjugation, and the creation of prodrugs or probes.

N-Terminal Functionalization: The primary amino group at the N-terminus is a common site for modification. In peptide synthesis, this group must be reversibly protected to ensure selective bond formation. Standard protecting groups such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are widely used for this purpose. sigmaaldrich.com The availability of commercial derivatives like Boc-3-(2-quinolyl)-DL-alanine and Fmoc-3-(2-quinolyl)-DL-Ala-OH underscores the utility of this compound as a building block in solid-phase peptide synthesis. sigmaaldrich.comambeed.com

Beyond protection, the N-terminus can be selectively functionalized using methods like reductive alkylation. semanticscholar.org This reaction, which can be performed with a variety of aldehydes under mild, pH-controlled conditions, allows for the introduction of diverse functional groups while maintaining high selectivity for the N-terminal amine over other nucleophilic sites, such as the lysine (B10760008) side chain. semanticscholar.org This strategy is particularly valuable as it can preserve the positive charge at the N-terminus, which is often crucial for biological activity. semanticscholar.org

Carboxyl-Terminal Functionalization: The carboxylic acid at the C-terminus is another key site for chemical elaboration. It can be activated to form amide or ester bonds, allowing for its incorporation into larger peptide chains or conjugation to other molecules. More advanced strategies utilize the carboxyl group as an anchor for removable directing groups that can facilitate otherwise challenging chemical transformations. For instance, the carboxyl group can be converted into an aminoquinoline carboxamide. acs.orgnih.gov This modification installs a directing group that can guide transition-metal catalysts, such as palladium, to selectively activate and functionalize specific C-H bonds within the molecule under mild conditions. acs.org Once the desired modification is achieved, the aminoquinoline auxiliary can be cleaved to regenerate the carboxylic acid or be converted into other useful functional groups like esters or aldehydes. acs.orgnih.gov

3 Synthesis of Conjugates and Probes

The chemical handles on this compound make it an excellent platform for the synthesis of molecular conjugates and probes for biological research. By combining the modification strategies for the quinoline ring and the amino acid termini, complex and highly functional molecules can be constructed.

The intrinsic properties of the quinoline ring, which can exhibit fluorescence, make derivatives of this amino acid potential candidates for developing fluorescent probes. smolecule.com By attaching this unnatural amino acid to a peptide or a small molecule that targets a specific biomolecule, the quinoline moiety can serve as a reporter group for imaging or binding assays.

Furthermore, the ability to functionalize both the N- and C-termini allows for the creation of sophisticated bioconjugates. The amino acid can be incorporated into peptides to study enzyme mechanisms or protein-protein interactions. chemimpex.com The free amino or carboxyl group can be used as a point of attachment for polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties, or for cytotoxic drugs to create targeted therapeutics. google.com The synthesis of such conjugates relies on standard coupling chemistries, often involving the activation of the carboxyl group or the reaction of the amino group with an activated ester or other electrophile. The versatility of this compound as a building block thus opens avenues for developing novel drugs and research tools. chemimpex.com

Biological and Biochemical Investigations of 3 2 Quinolyl Dl Alanine

Enzyme Inhibition Profiling

The quinoline (B57606) structure within 3-(2-Quinolyl)-DL-alanine allows it to interact with various biological systems, including enzymes. The flat, aromatic nature of the quinoline ring can facilitate interactions with the active or allosteric sites of enzymes through mechanisms such as pi-stacking, hydrophobic interactions, and hydrogen bonding.

Specificity and Potency Against Proteases

Inhibition of Other Key Enzymes in Biological Pathways

Beyond proteases, many other enzymes are key targets for therapeutic intervention. Quinoline-based compounds have been investigated as inhibitors of various enzymes, including kinases and DNA methyltransferases. However, specific research profiling the inhibitory effects of this compound against other key enzymes in biological pathways has not been detailed in the available literature.

Anticancer Research Applications

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. Consequently, derivatives of quinoline, including amino acid conjugates like this compound, are considered for their potential in oncology research.

Assessment of Antiproliferative Activity in Cellular Models

The evaluation of a compound's ability to inhibit the growth of cancer cells (antiproliferative activity) is a primary step in anticancer drug discovery. Despite the recognized potential for quinoline-containing compounds to exhibit such activity, specific data from cellular models assessing the antiproliferative effects of this compound are not described in the available scientific reports.

Efficacy Studies in Defined Cancer Cell Lines

To understand the potential of an anticancer agent, its efficacy is typically tested against a panel of well-characterized cancer cell lines. This allows for the determination of its potency (often expressed as an IC50 value) and its spectrum of activity. At present, detailed efficacy studies for this compound in specific cancer cell lines have not been published in the accessible literature, and therefore, no data is available to be presented in a table format.

Neuropharmacological Research Avenues

The central nervous system is another area where quinoline derivatives have found application. The structure is present in compounds designed to interact with various receptors and enzymes in the brain. This compound has been noted as a compound of interest for neuropharmacological research and exploring potential therapeutic uses in neurodegenerative diseases. Its unique structure is considered a valuable starting point for modifications aimed at enhancing biological activity or selectivity. However, specific studies detailing its neuropharmacological profile, such as receptor binding affinities or effects on neuronal function, are not currently available.

Investigation of Neuroprotective Effects

This compound is utilized in neuroscience research to explore potential neuroprotective effects. chemimpex.com Neuroprotective agents are sought for their ability to defend against neuronal damage and degeneration, which is a key factor in many neurological disorders. mdpi.com The mechanisms of such agents often involve anti-inflammatory, antioxidant, and anti-apoptotic properties that help preserve neuronal structure and function. mdpi.com Research in this area investigates how compounds might modulate molecules involved in apoptosis, support neuroplasticity, or reduce the impact of protein aggregates common in neurodegenerative diseases. mdpi.com While the compound is a tool in this field of study, specific outcomes of its neuroprotective efficacy are a subject of ongoing investigation. chemimpex.com

Exploration in Models of Neurodegenerative Disorders

Stemming from its use in neuroprotective studies, this compound is also applied in research involving models of neurodegenerative diseases. chemimpex.com Such diseases, including Alzheimer's and Parkinson's, are often characterized by progressive neuronal loss and dysfunction. nih.govmdpi.com A growing body of evidence has implicated the kynurenine pathway, the primary route of tryptophan metabolism, in the pathophysiology of these disorders. nih.gov Metabolites of this pathway can be either neurotoxic or neuroprotective, and their balance is crucial. mdpi.com Furthermore, studies have suggested potential associations between the circulating levels of certain amino acids and the risk of neurodegenerative diseases. nih.gov The application of compounds like this compound in these models helps researchers gain insights into brain health and potential therapeutic avenues. chemimpex.com

Antimicrobial and Antifungal Activity (Based on Related Quinoline-Alanine Derivatives)

The quinoline nucleus is a foundational structure in the development of therapeutic compounds, with various derivatives exhibiting a broad spectrum of biological actions, including antimicrobial and antifungal properties. nih.govnih.govresearchgate.net While studies on this compound itself are specific, the wider family of quinoline derivatives has been extensively evaluated for antimicrobial potential, providing context for its possible activity. nih.govbiointerfaceresearch.comapjhs.com

Research has shown that modifications to the quinoline core can produce compounds with significant activity against various pathogens. nih.govnih.gov For instance, some quinoline derivatives have demonstrated selective action against Candida species and dermatophytes. nih.gov Others have been effective against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. biointerfaceresearch.comnih.gov The effectiveness of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50).

Below are findings from studies on various quinoline derivatives, illustrating the antimicrobial and antifungal potential of this chemical class.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives Data sourced from studies on various quinoline derivatives, not specifically this compound.

| Compound/Derivative Class | Target Organism | Finding (MIC Value) | Reference |

| Quinoline Derivative 43a | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 mg/mL | biointerfaceresearch.com |

| Quinoline Derivatives 63b, 63f, 63h, 63i, 63l | E. coli | 100 µg/mL | biointerfaceresearch.com |

| Quinoline Derivative 63k | P. aeruginosa | 100 µg/mL | biointerfaceresearch.com |

| 6-amino-4-methyl-1H-quinoline-2-one Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL | nih.gov |

Table 2: Antifungal Activity of Selected Quinoline Derivatives Data sourced from studies on various quinoline derivatives, not specifically this compound.

| Compound/Derivative Class | Target Organism | Finding (MIC or EC50 Value) | Reference |

| Quinoline Derivative 2 | Candida spp. | GM = 50 µg/mL (MIC) | nih.gov |

| Quinoline Derivative 3 | Candida spp. | GM = 47.19 µg/mL (MIC) | nih.gov |

| Quinoline Derivative 5 | Dermatophytes | GM = 19.14 µg/mL (MIC) | nih.gov |

| Quinoline Derivative Ac12 | Sclerotinia sclerotiorum | 0.52 µg/mL (EC50) | acs.org |

| Quinoline Derivative Ac12 | Botrytis cinerea | 0.50 µg/mL (EC50) | acs.org |

| Quinoline Derivative 3f-4 | Sclerotinia sclerotiorum | 0.41 µg/mL (EC50) | acs.org |

| Quinoline Derivative 3f-28 | Sclerotinia sclerotiorum | 0.55 µg/mL (EC50) | acs.org |

| 6-amino-4-methyl-1H-quinoline-2-one Derivative 6 | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity noted | nih.gov |

Interactions with Cellular Receptors and Signaling Pathways

The bifunctional nature of this compound, possessing both a quinoline ring system and an amino acid side chain, suggests the potential for complex interactions with biological targets. The quinoline moiety is known to contribute to interactions with biological systems and can be leveraged in designing molecules that target specific enzymes or receptors. chemimpex.com

While specific receptor binding data for this compound is not broadly detailed, the general class of quinoline derivatives has been investigated for interactions with a range of cellular targets. For example, in the broader field of neuroscience, subtype-selective ligands for dopamine receptors have been studied, where specific amino acid residues within the receptor are crucial for regulating ligand affinity and function. nih.gov This highlights the principle that amino acid-like structures can play a definitive role in receptor binding.

Furthermore, the alanine (B10760859) component of the molecule may influence metabolic signaling pathways. Research has shown that alanine metabolism can be a targetable influencer of tumor necrosis factor alpha (TNFα) signaling, a key pathway in inflammation and immunity. nih.gov This suggests that the alanine portion of the compound could potentially modulate cellular responses mediated by such pathways.

Role as a Chelating Ligand in Biological Systems

This compound has the capacity to function as a chelating ligand, a molecule that can form multiple bonds to a single central metal ion. lookchem.com This ability is conferred by its chemical structure, which contains multiple potential coordination sites. Amino acids are well-suited for this role due to their biocompatibility and the presence of both hydrogen bond donors and acceptors. nih.gov

The chelation typically involves the amino and carboxylate groups of the alanine backbone, which can form a stable five-membered ring with a metal ion (an N,O-chelate). Furthermore, the nitrogen atom within the quinoline ring provides an additional coordination site.

Studies on the closely related compound, 3-(3-pyridyl)alanine, demonstrate this principle effectively. Chloro-bridged metal complexes containing rhodium, iridium, and ruthenium have been shown to react with 3-(3-pyridyl)alanine to form N,O-chelate complexes. researchgate.net In these structures, the alanine part of the molecule binds to the metal center, and under basic conditions, the nitrogen atom of the pyridine (B92270) ring (analogous to the quinoline ring) can also coordinate, leading to the formation of dimeric or trimeric structures. researchgate.net This capacity for metal coordination is a key biochemical property, relevant in the study of metalloenzymes and the design of metal-based therapeutic agents.

Mechanistic Elucidation of 3 2 Quinolyl Dl Alanine Action at the Molecular Level

Identification and Validation of Molecular Targets

A critical first step in understanding the biological activity of any compound is the identification of its molecular targets. For 3-(2-Quinolyl)-DL-alanine, there is a conspicuous absence of published data identifying specific enzymes, receptors, or other biological macromolecules with which it directly interacts.

To address this, a comprehensive screening approach would be necessary. This could involve a variety of modern techniques:

Affinity Chromatography: Immobilizing this compound on a solid support to capture interacting proteins from cell lysates.

Protein Microarrays: Probing a large array of purified proteins with labeled this compound to identify potential binding partners.

Computational Docking Studies: In silico methods could predict potential binding sites on known protein structures, guiding further experimental validation.

Once potential targets are identified, validation would be crucial. This would involve techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding, followed by functional assays to demonstrate that the interaction leads to a measurable biological effect.

Binding Kinetics and Thermodynamics with Biological Macromolecules

Beyond simple identification, a quantitative understanding of the interaction between this compound and its molecular targets is essential. This involves the study of its binding kinetics and thermodynamics, for which there is currently no available data.

Binding Kinetics describes the rates of association and dissociation of the compound with its target. Key parameters to be determined would include:

Association rate constant (k_on): The rate at which the compound binds to its target.

Dissociation rate constant (k_off): The rate at which the compound unbinds from its target.

Dissociation constant (K_d): The ratio of k_off/k_on, which reflects the affinity of the compound for its target. A lower K_d indicates a higher affinity.

Thermodynamics provides insight into the forces driving the binding event. The necessary parameters to measure are:

Enthalpy change (ΔH): The heat released or absorbed during binding.

Entropy change (ΔS): The change in the system's disorder upon binding.

Gibbs free energy change (ΔG): Which determines the spontaneity of the binding and is related to the binding affinity.

Techniques such as SPR and ITC are the gold standards for obtaining these measurements, providing a detailed picture of the binding event.

| Kinetic/Thermodynamic Parameter | Description | Significance |

| k_on (Association Rate) | Rate of the "on" reaction, where the compound binds its target. | A faster on-rate can lead to a more rapid biological effect. |

| k_off (Dissociation Rate) | Rate of the "off" reaction, where the compound releases its target. | A slower off-rate can result in a longer duration of action. |

| K_d (Dissociation Constant) | Equilibrium constant for the dissociation of the compound-target complex. | A primary indicator of binding affinity; lower values mean higher affinity. |

| ΔH (Enthalpy Change) | Heat change upon binding, reflecting bond formation and breakage. | Indicates whether the binding is driven by favorable enthalpic interactions. |

| ΔS (Entropy Change) | Change in disorder upon binding, often related to solvent rearrangement. | Indicates the contribution of entropic factors to the binding affinity. |

| ΔG (Gibbs Free Energy Change) | The overall energy change of the binding reaction at constant temperature and pressure. | Determines the spontaneity and strength of the interaction. |

This table represents the types of data that are currently unavailable for this compound and would be essential for understanding its molecular interactions.

Cellular Permeability and Subcellular Localization Studies

For this compound to exert an effect on intracellular targets, it must first cross the cell membrane. There is no published research on the cellular permeability of this compound. Studies to address this would typically involve:

PAMPA (Parallel Artificial Membrane Permeability Assay): An in vitro model to predict passive diffusion across biological membranes.

Caco-2 Permeability Assays: Using a human colon adenocarcinoma cell line that forms a monolayer of polarized enterocytes to model intestinal absorption.

Once inside the cell, determining the compound's subcellular localization is key to understanding its potential sites of action. This is often achieved through fluorescence microscopy, which would require synthesizing a fluorescently tagged version of this compound. This would allow for visualization of its accumulation in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum.

Structure Activity Relationship Sar Studies of 3 2 Quinolyl Dl Alanine and Its Analogues

Impact of Quinoline (B57606) Ring Substitutions on Biological Efficacy

The quinoline ring is a key pharmacophore, and its substitution pattern is a critical determinant of the biological activity of its derivatives. The nature, position, and number of substituents can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target receptors and enzymes.

Research on various quinoline-based compounds has established several general principles that are applicable to the SAR of 3-(2-Quinolyl)-DL-alanine analogues. For instance, the introduction of substituents at different positions on the quinoline ring can modulate activities such as anticancer and anti-inflammatory effects. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a significant role.

In a study on indolo[2,3-b]quinolines, it was found that the presence and position of methyl groups significantly influenced cytotoxicity. Specifically, methylation of the pyridine (B92270) nitrogen was essential for activity, and the compound with the highest number of symmetrically distributed methyl groups showed the greatest potency. youtube.com Conversely, in a series of pyrano[3,2-c]quinoline analogues, it was noted that structural diversity with electron-withdrawing, electron-donating, and sterically hindered groups all had a sincere effect on both anti-inflammatory and anticancer activities.

For quinazolinone derivatives, a closely related scaffold, substitutions at the 2- and 6-positions were explored. An iodine atom at position 6 resulted in sub-micromolar activity against cyclin-dependent kinase 9 (CDK9). Furthermore, a (3-bromophenyl) moiety at position 2 significantly improved inhibitory activity compared to other substitutions. nih.gov Halogenation of the quinoline ring, in general, has been a successful strategy in modulating the activity of various bioactive molecules. For example, halogenated flavones have been shown to be potent and selective MAO-B inhibitors, with IC50 values in the nanomolar range. nih.gov

These findings suggest that a systematic exploration of substitutions on the quinoline ring of this compound could yield analogues with enhanced and selective biological activities. The table below illustrates hypothetical SAR trends based on findings from related quinoline structures.

Table 1: Postulated Impact of Quinoline Ring Substitutions on the Biological Efficacy of this compound Analogues

| Position of Substitution | Type of Substituent | Expected Impact on Biological Activity | Rationale based on Analogous Compounds |

|---|---|---|---|

| C4 | Electron-withdrawing (e.g., -Cl) | Potential increase in antagonist activity at certain receptors. | Halogenation can alter electronic distribution and improve binding affinity. |

| C6 | Electron-donating (e.g., -OCH3) | May enhance activity; a methoxy (B1213986) group at the 6-position is common in antimalarial 8-aminoquinolines. | Methoxy group can influence metabolism and target interaction. |

| C7 | Bulky hydrophobic group | Could increase lipophilicity, potentially improving cell permeability and potency. | Piperazine and similar rings at C7 are crucial for the activity of quinolone antibiotics. |

| C8 | Halogen (e.g., -F) | May reduce photosensitivity and modulate metabolic stability. | Methoxy group at C8 in some quinolones reduces photosensitivity. |

| Pyridine Nitrogen (N1) | Alkylation (e.g., -CH3) | Could be essential for certain activities, such as cytotoxicity. | N-methylation is critical for the activity of some cytotoxic indolo[2,3-b]quinolines. youtube.com |

Role of Stereochemistry (L- vs. D- vs. DL-configurations) on Activity and Selectivity

Stereochemistry is a fundamental aspect of molecular recognition in biological systems. The three-dimensional arrangement of atoms in a molecule can dictate how it fits into the binding site of a protein, leading to significant differences in the biological activity of enantiomers. For chiral molecules like 3-(2-Quinolyl)alanine, the L-, D-, and DL-configurations can exhibit distinct pharmacological profiles.

The alanine (B10760859) moiety of the molecule introduces a chiral center, and its configuration is expected to be critical for target engagement. This is particularly relevant for targets that are themselves chiral, such as enzymes and receptors. A pertinent example comes from studies on the N-methyl-D-aspartate (NMDA) receptor, a potential target for quinoline-based amino acids. The NMDA receptor has a glycine (B1666218) co-agonist site that exhibits stereoselectivity.

In a study investigating the antagonism of phencyclidine (PCP)-induced behaviors, the D-enantiomers of alanine and serine were found to be significantly more potent than their corresponding L-isomers. youtube.com This stereoselectivity was attributed to their action as agonists at the strychnine-insensitive glycine site associated with the NMDA receptor. youtube.com This provides strong evidence that the D-configuration of the alanine portion of a molecule can be favored for interaction with the NMDA receptor's glycine site.

Given this precedent, it is highly probable that the enantiomers of 3-(2-Quinolyl)alanine would also display stereoselective activity. The D-enantiomer might be a more potent NMDA receptor antagonist compared to the L-enantiomer, while the DL-racemic mixture would likely exhibit an intermediate activity level, representing the average of the two enantiomers. The selectivity for different receptor subtypes could also be influenced by the stereochemistry.

Table 2: Expected Differences in Activity and Selectivity Based on Stereochemistry

| Configuration | Expected Biological Activity | Expected Selectivity | Rationale |

|---|---|---|---|

| L-configuration | Potentially lower activity at NMDA receptor glycine site. May have activity at other targets that prefer L-amino acids. | May exhibit selectivity for targets other than the NMDA receptor's glycine site. | Biological systems often differentiate between L- and D-amino acids. The L-form may not fit optimally into the glycine binding pocket. |

| D-configuration | Expected to be the more potent enantiomer for NMDA receptor antagonism. | Potentially higher selectivity for the glycine site of the NMDA receptor. | D-amino acids, such as D-serine and D-alanine, are known agonists at the NMDA receptor's glycine site, suggesting the D-form of 3-(2-Quinolyl)alanine would bind more effectively. youtube.com |

| DL-configuration (racemate) | Activity would likely be intermediate between the pure L- and D-enantiomers. | May appear less selective due to the mixed activities of both enantiomers at various targets. | The overall observed activity is a composite of the individual activities of the L- and D-forms. |

Influence of Protecting Groups on Pharmacological Properties and Target Engagement

In the chemical synthesis of complex molecules like this compound and its analogues, protecting groups are often employed to temporarily block reactive functional groups, such as the amino and carboxyl groups of the alanine moiety. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the amino function. While essential for synthesis, these protecting groups can significantly alter the pharmacological properties of the final molecule if they are not removed.

The presence of a bulky and lipophilic protecting group like Boc can affect a molecule's solubility, polarity, and ability to form key interactions with a biological target. For instance, the Boc group enhances the stability and solubility of 3-(2'-quinolyl)-D-alanine in organic solvents, which is advantageous for peptide synthesis. slideshare.net However, these protecting groups can also hinder or prevent the molecule from binding to its intended target. The free amino and carboxyl groups of an amino acid are often crucial for forming ionic bonds or hydrogen bonds within a receptor's binding site.

In a study on 3-(2-benzoxazol-5-yl)alanine derivatives, the Boc protecting group was removed to improve water solubility for biological testing. nih.gov This is a common final step in the synthesis of bioactive compounds, as the deprotected, often zwitterionic, form is more representative of the state of the molecule under physiological conditions and is typically the pharmacologically active species. The removal of the Boc group with trifluoroacetic acid restores the primary amine, which can then participate in essential binding interactions. nih.gov

Therefore, it is generally expected that the unprotected form of this compound is the active molecule at the target site. The protected intermediates are considered precursors or pro-drugs that are not expected to engage the target with high affinity.

Table 3: Anticipated Influence of Protecting Groups on Pharmacological Properties

| Form of the Molecule | Physicochemical Properties | Expected Pharmacological Activity | Rationale for Difference in Target Engagement |

|---|---|---|---|

| N-Boc Protected | Increased lipophilicity, better solubility in organic solvents, reduced polarity. | Likely inactive or significantly less active as a direct target ligand. | The bulky Boc group can sterically hinder the molecule from fitting into the binding site. The protected amine cannot form critical hydrogen or ionic bonds required for receptor recognition. |

| Unprotected (Free Amino Acid) | More polar, zwitterionic at physiological pH, better solubility in aqueous media. | Expected to be the pharmacologically active form. | The free amino and carboxyl groups are available to form key electrostatic and hydrogen-bonding interactions with amino acid residues in the target's binding pocket, leading to effective target engagement. |

Conformational Analysis and its Correlation with Bioactivity

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis examines the spatial arrangement of atoms in a molecule and the different conformations that can arise from rotation around single bonds. For a molecule like this compound, the relative orientation of the quinoline ring and the alanine side chain is crucial for its interaction with a biological target.

Computational methods, such as molecular modeling and molecular dynamics simulations, are powerful tools for studying the conformational preferences of a molecule and for modeling its interaction with a receptor. These studies can help to identify the low-energy, biologically active conformation and to understand the specific interactions that stabilize the ligand-receptor complex.

For antagonists of the NMDA receptor, a three-dimensional pharmacophore model has been proposed based on the structures of potent antagonists. This model defines specific distances between the key polar groups (e.g., phosphono, amino, and carboxyl groups) and defines sterically allowed regions. While this model was developed for phosphono-containing antagonists, the principle of a defined spatial arrangement of key functional groups is broadly applicable.

Molecular modeling studies of other quinoline-based ligands have also highlighted the importance of conformation. For instance, docking studies of morpholine-bearing quinoline derivatives as cholinesterase inhibitors revealed specific π-π interactions between the quinoline ring and tyrosine residues in the enzyme's active site. mdpi.com The conformation of the molecule allowed for optimal placement of its various moieties to engage with different parts of the binding site. mdpi.com

Therefore, the bioactivity of this compound is likely correlated with its ability to adopt a specific low-energy conformation that presents the quinoline ring and the amino acid functional groups in the correct spatial orientation for optimal binding to its target. The planarity between different ring systems and the torsional angles of the side chain would be key conformational parameters influencing activity.

Table 4: Correlation of Conformational Features with Bioactivity

| Conformational Feature | Description | Likely Correlation with Bioactivity | Rationale |

|---|---|---|---|

| Torsional Angle (Quinoline-Alanine) | The angle of rotation around the bond connecting the quinoline ring to the alanine side chain. | A specific range of torsional angles is likely required for optimal activity. | This determines the relative positioning of the bulky quinoline ring and the functional groups of the alanine moiety, which must fit within the constraints of the receptor binding pocket. |

| Orientation of Amino and Carboxyl Groups | The spatial arrangement of the -NH2 and -COOH groups. | A precise orientation is critical for forming specific ionic and hydrogen bonds with the target. | These groups are often the primary anchor points for binding to a receptor, and their correct positioning is essential for high-affinity interaction. |

| Planarity of the Quinoline Ring | The degree to which the bicyclic quinoline system is planar. | Planarity is important for effective π-stacking interactions with aromatic amino acid residues in the binding site. | π-π interactions are a common feature of ligand-receptor binding and contribute significantly to binding affinity. |

| Overall Molecular Shape | The global three-dimensional structure of the molecule. | The overall shape must be complementary to the topography of the target's binding site. | A "lock and key" or "induced fit" model of binding requires a high degree of shape complementarity between the ligand and the receptor for effective biological activity. |

Computational and Theoretical Chemistry Applied to 3 2 Quinolyl Dl Alanine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(2-Quinolyl)-DL-alanine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. The quinoline (B57606) moiety, a key structural feature, is known to interact with a variety of biological receptors.

Virtual screening campaigns involving libraries of quinoline derivatives have been employed to identify potential inhibitors for various targets, including those relevant to cancer, infectious diseases, and neurological disorders. nih.gov For this compound, docking studies would involve preparing a 3D model of the compound and docking it into the binding sites of known protein targets. The scoring functions used in these simulations would then rank potential binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For instance, the nitrogen atom in the quinoline ring and the amino and carboxyl groups of the alanine (B10760859) portion can participate in crucial hydrogen bonding interactions with receptor site residues.

A hypothetical molecular docking study could explore the interaction of this compound with enzymes such as D-alanine:D-alanine ligase, a key enzyme in bacterial cell wall synthesis. semanticscholar.orgresearchgate.net The results of such a study could reveal key amino acid residues in the active site that form favorable interactions with the ligand, providing a basis for the rational design of more potent antibacterial agents.

Table 1: Key Interactions in a Hypothetical Docking Simulation of this compound

| Interaction Type | Functional Group on this compound | Potential Interacting Residue on Target Protein |

|---|---|---|

| Hydrogen Bond | Carboxylate group | Lysine (B10760008), Arginine, Serine |

| Hydrogen Bond | Amino group | Aspartate, Glutamate, Asparagine |

| Pi-Pi Stacking | Quinoline ring | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Sampling and Binding Event Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding events of molecules like this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in aqueous solution or when bound to a protein. This is crucial as the biological activity of a molecule is often dictated by its three-dimensional shape. Furthermore, MD simulations can be used to study the stability of a ligand-protein complex identified through molecular docking. By simulating the complex over several nanoseconds or even microseconds, researchers can assess the stability of the binding pose and identify key interactions that are maintained throughout the simulation. mdpi.com

For example, MD simulations of a complex between this compound and a target protein could reveal the flexibility of certain regions of the protein upon ligand binding, a phenomenon known as induced fit. The simulations could also be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly detailed understanding of the electronic structure and reactivity of molecules. For this compound, these calculations can be used to determine a wide range of properties, including molecular orbital energies, charge distributions, and the energies of different molecular conformations.

Methods such as Density Functional Theory (DFT) are commonly employed to study the electronic properties of quinoline and alanine derivatives. researchgate.net For this compound, DFT calculations could be used to identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, as they relate to its ability to donate or accept electrons in chemical reactions.

Furthermore, quantum chemical calculations can be used to predict the molecule's reactivity towards electrophilic and nucleophilic attack, providing insights into its metabolic fate and potential for chemical modification. researchgate.net For instance, the calculated electrostatic potential map can highlight regions of the molecule that are electron-rich or electron-poor, indicating likely sites for interaction with other molecules. Studies on related quinoxaline-containing dipeptides have utilized such calculations to understand their photophysical properties. nih.gov

Table 2: Predicted Electronic Properties of this compound from Hypothetical Quantum Chemical Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

Development and Refinement of Force Field Parameters for Quinolyl-Alanine Derivatives

The accuracy of molecular mechanics calculations, such as those used in molecular dynamics simulations, is heavily dependent on the quality of the force field used. A force field is a set of parameters that describes the potential energy of a system of atoms. While standard force fields are well-parameterized for natural amino acids, they often lack parameters for non-canonical amino acids like this compound.

Therefore, a crucial step in the computational study of this compound is the development and refinement of specific force field parameters for the quinolyl-alanine residue. This process typically involves performing high-level quantum mechanical calculations on a small model of the residue to obtain reference data, such as equilibrium bond lengths, bond angles, and dihedral angles, as well as partial atomic charges. nih.govresearchgate.net These data are then used to fit the parameters of the force field to reproduce the quantum mechanical results.

In Silico Design and Virtual Screening of Novel this compound Analogues

The insights gained from computational studies of this compound can be leveraged for the in silico design and virtual screening of novel analogues with improved properties. chemimpex.com Structure-based drug design, for example, can use the information from molecular docking studies to design new molecules that make more favorable interactions with a target protein. This could involve modifying the quinoline ring with different substituents to enhance binding affinity or selectivity.

Virtual screening is another powerful technique that can be used to explore large chemical libraries for molecules that are structurally similar to this compound and are predicted to have desirable biological activity. nih.gov This can be done using either ligand-based or structure-based approaches. In ligand-based virtual screening, a model of this compound is used as a template to search for similar molecules. In structure-based virtual screening, a library of compounds is docked into the binding site of a target protein, and the top-scoring molecules are selected for further investigation.

These in silico methods can significantly accelerate the drug discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing, thereby saving time and resources. The unique structure of 3-(2-Quinolyl)-L-alanine makes it a valuable precursor for creating new compounds with potential therapeutic uses. chemimpex.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(quinoxalin-6-yl) alanine |

Advanced Analytical Characterization in 3 2 Quinolyl Dl Alanine Research

Spectroscopic Analysis for Structural Conformation and Purity

Spectroscopic techniques are fundamental in confirming the molecular structure of 3-(2-Quinolyl)-DL-alanine and assessing its purity. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of each atom. For this compound, both ¹H (proton) and ¹³C NMR are employed to confirm the presence and arrangement of the quinoline (B57606) ring and the alanine (B10760859) side chain.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the quinoline ring and the alanine moiety would be observed. The aromatic protons on the quinoline ring would appear in the downfield region (typically δ 7.5-8.5 ppm), exhibiting complex splitting patterns due to spin-spin coupling. The protons of the alanine portion—the α-proton (CH) and the β-protons (CH₂)—would resonate further upfield. The α-proton, adjacent to both the amino and carboxyl groups, would likely appear as a multiplet, while the β-protons, adjacent to the quinoline ring, would also show complex splitting.

Example NMR Data for Alanine Backbone: While specific data for this compound is proprietary to research labs, typical chemical shifts for the alanine core can be referenced. For L-alanine in D₂O, the α-proton resonates around 3.79 ppm and the β-protons (methyl group) at 1.48 ppm chemicalbook.com. The α-carbon appears around 53.2 ppm, the β-carbon at 18.9 ppm, and the carboxyl carbon at 178.6 ppm bmrb.iochemicalbook.com. The attachment of the bulky, electron-withdrawing quinoline group would significantly shift the positions of the β-proton and β-carbon signals downfield in this compound.

Mass Spectrometry for Isotopic Labeling and Metabolic Tracking

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound. In combination with isotopic labeling, MS becomes a powerful tool for metabolic tracking.

In this approach, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) are incorporated into the this compound molecule. These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. When introduced into a biological system, the labeled compound and its metabolites can be traced and quantified by mass spectrometry, as their mass will be distinct from the endogenous, unlabeled molecules sigmaaldrich.comckisotopes.com.

For example, this compound could be synthesized with ¹³C atoms in the alanine backbone or ¹⁵N in the amino group. After administration to a cell culture or organism, samples can be analyzed over time. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can identify and measure the labeled this compound and any new molecules (metabolites) that incorporate the isotopic label lumiprobe.comnih.gov. This allows for the mapping of metabolic pathways and the determination of the rate of uptake and transformation of the compound within a biological system nih.gov.

Fluorescence Spectroscopy for Intrinsic Properties and Probe Applications

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The quinoline moiety in this compound is a fluorophore, meaning the compound possesses intrinsic fluorescence. This property is highly valuable for research applications.

Intrinsic Properties: The fluorescence of this compound is characterized by its excitation and emission spectra. The quinoline ring, similar to other aromatic systems like tryptophan, absorbs ultraviolet (UV) light and emits it at a longer wavelength, typically in the visible range nist.govatlantis-press.com. The exact wavelengths of maximum excitation and emission, as well as the fluorescence quantum yield and lifetime, are key photophysical parameters. For instance, many protein aggregates exhibit an intrinsic fluorescence with excitation around 355 nm and emission near 440 nm cam.ac.uk. The fluorescence of quinoline derivatives is known to be sensitive to the polarity of their environment. In nonpolar environments, the fluorescence intensity may increase and the emission maximum may shift to a shorter wavelength (a "blue shift").

Probe Applications: Due to its intrinsic fluorescence, this compound can be used as a fluorescent probe. If incorporated into a peptide or protein, it can report on the local environment within the macromolecule. Changes in protein conformation, binding events, or aggregation can alter the polarity around the quinoline ring, leading to detectable changes in the fluorescence signal cam.ac.uknih.gov. This allows researchers to study molecular interactions and dynamics without the need for an external fluorescent label.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating this compound from reaction mixtures or biological matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique used for these purposes.

Separation: Since this compound is a racemic mixture (containing both D- and L-enantiomers), chiral chromatography is required to separate these stereoisomers. This is typically achieved using an HPLC system equipped with a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers, causing one to travel through the column more slowly than the other, thus achieving separation nih.gov. Various types of CSPs, such as those based on cyclodextrins, proteins, or chiral polymers, can be effective for separating amino acid enantiomers nih.govankara.edu.tr. The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is optimized to achieve the best resolution between the D and L peaks jamstec.go.jp.

Quantification: Once separated, the amount of this compound can be quantified. HPLC systems are equipped with detectors that measure the concentration of the compound as it elutes from the column.

UV-Vis Detector: The quinoline ring strongly absorbs UV light, making a UV-Vis detector a suitable and common choice for quantification nih.govjocpr.com. A calibration curve is generated by injecting known concentrations of a pure standard and measuring the peak area. The concentration in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Fluorescence Detector: For higher sensitivity and selectivity, a fluorescence detector can be used, taking advantage of the compound's intrinsic fluorescence scispace.comajol.info. The detector is set to the specific excitation and emission wavelengths of the compound, minimizing interference from other non-fluorescent molecules in the sample.

Method validation for quantification involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results nih.gov.

Applications of 3 2 Quinolyl Dl Alanine in Drug Discovery and Chemical Biology

Integration into Peptide and Peptidomimetic Design

The incorporation of non-canonical amino acids like 3-(2-Quinolyl)-DL-alanine is a key strategy in peptide and peptidomimetic design to overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability. The quinoline (B57606) group introduces specific steric and electronic properties that can influence peptide conformation, receptor binding, and resistance to enzymatic degradation.

Building Block for Bioactive Peptide Synthesis

This compound serves as a versatile building block in the synthesis of novel bioactive molecules. acs.orgchemimpex.com Its structure can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques, often employing the Fmoc-protected derivative, Fmoc-3-(2'-quinoyl)-L-alanine, to facilitate assembly. chemimpex.com The quinoline moiety is particularly useful in medicinal chemistry as it can interact with biological targets through various mechanisms, including hydrogen bonding, pi-stacking, and hydrophobic interactions, potentially enhancing the biological activity of the resulting peptide. chemimpex.comchemimpex.com

A prominent example of its application is in the development of analogs of Compstatin , a cyclic peptide inhibitor of the complement component C3, which is a key target for treating inflammatory and autoimmune diseases. nih.govnih.gov In the rational design of more potent Compstatin analogs, researchers have incorporated a variety of unnatural amino acids to probe structure-activity relationships (SAR). Computational studies involving a large library of non-canonical amino acids, including 3-(2-quinolyl)-alanine, have been crucial in understanding how these modifications affect binding to the C3 protein. acs.orgnih.govnih.gov These studies utilize advanced computational tools, such as the Forcefield_NCAA parameter set, to model the interactions and predict the binding affinity of peptides containing these unique residues. acs.orgacs.orgnih.govresearchgate.net The inclusion of such amino acids is a strategy aimed at optimizing the peptide's conformation and interaction with its target, leading to enhanced inhibitory activity. nih.govnih.gov

Design of Proteolytically Stable Peptide Analogues

A major challenge in developing peptide-based therapeutics is their rapid degradation by proteases in the body. nih.gov The introduction of unnatural amino acids is a well-established strategy to enhance proteolytic stability. nih.govchemrxiv.orgresearchgate.net Peptides containing non-canonical residues like this compound can exhibit increased resistance to enzymatic cleavage because their unique side chains and backbone conformations are not readily recognized by the active sites of common proteases.

While specific data on the proteolytic stability conferred by this compound is not extensively detailed in the literature, the principle is widely accepted. Proteases have high specificity for L-amino acids and particular sequences. The bulky, rigid quinoline side chain can sterically hinder the approach of a protease and disrupt the required geometry for enzymatic hydrolysis. This strategy is a cornerstone of peptidomimetic design, aiming to create molecules that retain the biological activity of a parent peptide but with a significantly longer physiological half-life. nih.gov

Development of Novel Therapeutic Lead Compounds

The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic lead compounds, particularly as enzyme inhibitors and receptor modulators. chemimpex.com

Rational Design of Inhibitors and Modulators

Rational drug design relies on understanding the structure and mechanism of a biological target to design molecules that can modulate its function. This compound has been explored in this context, most notably in the design of inhibitors for enzymes in the kynurenine pathway . researchgate.netfrontiersin.org

The kynurenine pathway is the primary route for tryptophan metabolism and produces several neuroactive metabolites. One key enzyme in this pathway is Kynurenine-3-monooxygenase (KMO). nih.govnih.govnih.gov Inhibition of KMO is a therapeutic strategy for neurodegenerative disorders, as it can decrease the production of the neurotoxin quinolinic acid and increase levels of the neuroprotectant kynurenic acid. frontiersin.orgnih.govgladstone.org Because this compound is a structural analog of the natural KMO substrate, L-kynurenine, it serves as a rational starting point for designing KMO inhibitors. frontiersin.orgnih.gov The design strategy involves mimicking the substrate to achieve binding to the enzyme's active site, thereby blocking its catalytic function.

Similarly, the inclusion of quinolyl-alanine in Compstatin analogs is a result of rational design aimed at improving interactions with the C3 protein. researchgate.net Computational modeling and molecular dynamics simulations are used to understand how the non-natural side chain fits into the binding pocket and to predict the impact on binding affinity. nih.govnih.gov

Optimization Strategies for Enhanced Activity and Selectivity

Once a lead compound is identified, it typically undergoes an optimization process to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort. The development of Compstatin has involved extensive SAR studies, where systematic modifications, including the substitution of natural amino acids with unnatural ones, have led to analogs with dramatically improved activity. nih.govresearchgate.netnih.gov

For example, modifications at various positions of the Compstatin peptide have been explored to enhance binding affinity. The table below summarizes the effects of certain substitutions in Compstatin analogs, illustrating the optimization process.

| Analog Modification | Relative Potency/Affinity Improvement | Key Rationale |

| N-terminal Acetylation | ~3-fold increase in potency | Reduces charge at the N-terminus and improves stability. nih.gov |

| Trp(Me) at position 4 | Significant increase in affinity | Enhances hydrophobic interactions and shields structural water in the binding pocket. nih.gov |

| Sarcosine (Sar) at position 9 | Increased potency | Increases rigidity of the peptide backbone, reducing the entropic penalty of binding. nih.gov |

| Non-natural amino acids | Variable, can lead to >1000-fold improvement | Probes new interaction spaces within the binding pocket to optimize hydrophobic and electrostatic contacts. nih.gov |

These studies demonstrate how the incorporation of moieties like the quinolyl group can be part of a broader strategy to fine-tune molecular interactions and achieve superior therapeutic properties.

Advanced Chemical Biology Probes and Tools

Beyond direct therapeutic applications, this compound and its derivatives serve as valuable tools in chemical biology for studying and visualizing biological processes. The inherent properties of the quinoline ring system are particularly advantageous for creating fluorescent probes. chemimpex.com

The quinoline scaffold is a known fluorophore, and its derivatives are used in the development of fluorescent probes for biological imaging. chemimpex.comnih.gov The Fmoc-protected version of 3-(2'-quinoyl)-L-alanine is explicitly noted for its use in creating such probes, which can be used to visualize cellular processes or track the delivery and localization of a drug or peptide in real-time. chemimpex.com

By incorporating this compound into a peptide sequence, researchers can synthesize fluorescently labeled peptides. proteogenix.sciencersc.orgjpt.com These probes can be used in a variety of applications, including:

Protein-Protein Interaction Studies: To monitor the binding of a peptide to its target protein via changes in the fluorescence signal. nih.gov

Cellular Uptake and Localization: To visualize how and where peptides enter cells using fluorescence microscopy. proteogenix.science

Enzyme Activity Assays: As part of a FRET (Förster Resonance Energy Transfer) pair in a peptide substrate that fluoresces upon cleavage by an enzyme. researchgate.net

The ability to create intrinsically fluorescent peptides without the need for larger, potentially disruptive fluorescent tags is a significant advantage, allowing for more precise and less intrusive studies of biological systems. nih.gov

Fluorescent Markers for Cellular and Molecular Imaging

The unique chemical architecture of this compound, which incorporates a quinoline ring system, endows the molecule with inherent fluorescent properties. The quinoline moiety is a well-known fluorophore, and its integration into the structure of the amino acid alanine (B10760859) suggests its potential utility as a fluorescent marker. While specific studies detailing the cellular and molecular imaging applications of this compound are not extensively documented in peer-reviewed literature, the foundational characteristics of the molecule point towards its suitability for such purposes.

The incorporation of fluorescent unnatural amino acids into peptides and proteins is a powerful technique for studying biological processes in real-time and with high specificity. These fluorescent amino acids can serve as in-situ probes to monitor protein conformation, dynamics, and interactions within the cellular environment. The fluorescence of the quinoline group is sensitive to its local environment, which could potentially be exploited to report on changes in protein structure or binding events.

A related compound, 3-(quinoxalin-6-yl)alanine, which also contains a nitrogen-containing heterocyclic aromatic ring, has been studied for its photophysical properties when incorporated into dipeptides. nih.gov These studies have shown that the emission properties of such modified peptides are sensitive to environmental factors like temperature. nih.gov For instance, a dipeptide containing a quinoxaline derivative exhibited predominantly fluorescence at ambient temperatures, while at 77 K, phosphorescence was the dominant emission. nih.gov This temperature-dependent emission suggests that the local environment significantly influences the photophysical behavior of the aromatic moiety. nih.gov Although this research was conducted on a quinoxaline derivative, it provides a basis for the potential of quinoline-containing amino acids like this compound to act as environmentally sensitive fluorescent reporters.

The table below summarizes the key attributes of this compound relevant to its potential as a fluorescent marker.

| Property | Description | Source |

| Fluorophore | The quinoline ring system is a known fluorophore. | General Knowledge |

| Environmental Sensitivity | The fluorescence of quinoline and related heterocycles can be sensitive to the local microenvironment, such as solvent polarity and temperature. | nih.gov |

| Biocompatibility | As an amino acid derivative, it has the potential for incorporation into peptides and proteins. | chemimpex.com |

Probes for Studying Enzyme Activity and Receptor Function